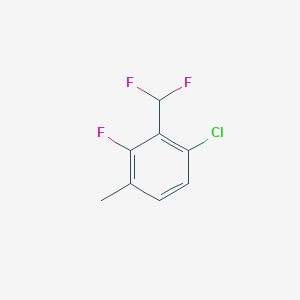

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene

Descripción

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene is a halogenated aromatic compound featuring a unique combination of substituents: chlorine at position 1, difluoromethyl (-CF₂H) at position 2, fluorine at position 3, and a methyl group (-CH₃) at position 4. This arrangement confers distinct electronic, steric, and physicochemical properties, making it a compound of interest in agrochemical and pharmaceutical research.

The synthesis of such derivatives often involves radical-mediated C–H difluoromethylation, as demonstrated in studies where pyridine derivatives undergo regioselective fluorination via acid-switchable intermediates. The methyl group at position 4 likely introduces steric effects, influencing reactivity and interaction with biological targets.

Propiedades

IUPAC Name |

1-chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPQDJLUZSMPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, also known as isoflurane, is the Gamma-aminobutyric acid receptor subunit alpha-1. This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Isoflurane interacts with its targets by binding to the Gamma-aminobutyric acid receptor, the large conductance Ca 2+ activated potassium channel, the glutamate receptor, and the glycine receptor. It acts as a positive allosteric modulator of these receptors, enhancing their function. This interaction results in decreased neuronal excitability, leading to muscle relaxation and reduced pain sensitivity.

Biochemical Pathways

Isoflurane affects several biochemical pathways. It decreases the extent of gap junction mediated cell-cell coupling and alters the activity of the channels that underlie the action potential. This results in a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times.

Pharmacokinetics

The pharmacokinetics of isoflurane involve rapid induction and recovery from anesthesia. As anesthetic dose is increased, tidal volume decreases and respiratory rate is unchanged. This depression is partially reversed by surgical stimulation, even at deeper levels of anesthesia. Isoflurane is a profound respiratory depressant.

Result of Action

The molecular and cellular effects of isoflurane’s action include muscle relaxation, reduced pain sensitivity, and decreased neuronal excitability. Clinically, this results in the induction and maintenance of general anesthesia.

Action Environment

Environmental factors can influence the action, efficacy, and stability of isoflurane. . Additionally, samples stored in indirect sunlight in clear, colorless glass for five years, as well as samples directly exposed for 30 hours to a 2 amp, 115 volt, 60 cycle long wave U.V. light were unchanged in composition.

Actividad Biológica

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, also known as a chlorinated organofluorine compound, has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, biological interactions, and implications for medicinal chemistry.

This compound is characterized by the presence of a chlorine atom and two fluorine atoms attached to a methyl-substituted benzene ring. Its molecular formula is C9H7ClF2, with a molecular weight of approximately 200.6 g/mol. The unique arrangement of halogen substituents contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with various biomolecules, including enzymes and receptors. The halogen atoms enhance the compound's binding affinity and specificity towards these targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially disrupting metabolic pathways.

- Receptor Modulation : Interaction with receptors could lead to altered cellular signaling processes.

- Cellular Disruption : The compound may interfere with cellular functions, leading to apoptosis or other forms of cell death.

Research Findings and Case Studies

Recent studies have focused on the biological implications of this compound in various contexts:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A notable study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Applications in Medicinal Chemistry

The ongoing research into this compound highlights its potential as a pharmaceutical intermediate or active ingredient in drug development. Its unique chemical structure allows for modifications that can enhance its efficacy and reduce toxicity.

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Development of new antibacterial agents or enzyme inhibitors. |

| Agrochemicals | Formulation of herbicides targeting specific plant species. |

| Specialty Chemicals | Use as a reagent in organic synthesis due to its unique reactivity. |

Aplicaciones Científicas De Investigación

Pharmaceuticals

Fluorinated compounds are pivotal in drug development due to their ability to modify biological activity. The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of 1-chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene exhibit antiviral properties. In vitro studies showed that these compounds inhibit viral replication by interfering with viral polymerases, making them potential candidates for antiviral drug development .

Agrochemicals

The compound's unique properties make it suitable for developing agrochemical formulations, particularly pesticides and herbicides.

Case Study: Herbicide Development

A study evaluated the efficacy of this compound as a herbicide. Results indicated that the compound effectively suppressed weed growth while exhibiting low toxicity to non-target plants, highlighting its potential as an environmentally friendly herbicide .

Polymer Chemistry

Fluorinated compounds are often used as additives in polymer formulations to enhance properties such as thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

| Property | Fluorinated Polymer | Non-Fluorinated Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Poor |

| Mechanical Strength | Enhanced | Standard |

This table illustrates the advantages of incorporating fluorinated compounds like this compound into polymer matrices.

Coatings and Sealants

The compound is also utilized in formulating coatings and sealants due to its hydrophobic nature, which provides water-repellent properties.

Case Study: Protective Coatings

Research on protective coatings containing this compound showed significant improvements in water resistance and durability against environmental degradation .

Comparación Con Compuestos Similares

Key Observations :

- Lipophilicity : The trifluoromethyl (-CF₃) group in the fourth compound increases XLogP3 compared to difluoromethyl (-CF₂H), reflecting enhanced lipophilicity.

- Conformational Flexibility : Compounds with bulkier substituents (e.g., -CF₂CH₃) exhibit more rotatable bonds, which may influence binding kinetics in biological systems.

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene typically involves:

- Selective halogenation (chlorination and fluorination) of substituted benzene derivatives.

- Introduction of the difluoromethyl group (-CF2H) via deoxofluorination or nucleophilic substitution methods.

- Control of regioselectivity to place substituents at the desired positions on the benzene ring.

The complexity arises from the need to introduce multiple halogen atoms and a difluoromethyl group without undesired side reactions.

Difluoromethyl Group Introduction

One of the key steps in preparing this compound is the introduction of the difluoromethyl (-CF2H) substituent. Research indicates that controlled deoxofluorination of ketone precursors is a preferred method for introducing geminal difluoromethyl groups under mild conditions.

Deoxofluorination Using Morpholinosulfur Trifluoride (Morph-DAST):

This reagent allows for efficient conversion of ketones to geminal difluoromethyl groups at room temperature with high yield (~91%) and improved safety compared to traditional reagents like DAST (Diethylaminosulfur trifluoride).

The process involves oxidation of a suitable alcohol precursor to a ketone, followed by treatment with Morph-DAST in dichloromethane.Alternative Methods:

Other methods involve direct fluorination using SF4 and HF, but these require harsh conditions and specialized equipment, limiting their practical use in typical laboratories.

Halogenation and Aromatic Substitution

Chlorination:

Aromatic chlorination can be achieved through electrophilic aromatic substitution using chlorine gas in the presence of catalysts such as ferric chloride (FeCl3). This method allows selective chlorination at the ortho-position relative to existing substituents.

For example, 2-chlorobenzophenone can be chlorinated with phosphorus pentachloride to yield chlorinated intermediates used in further synthesis.Fluorination:

Introduction of fluorine atoms on aromatic rings is more challenging due to the high reactivity of fluorinating agents. Selective fluorination can be performed using nucleophilic fluorinating agents or via catalytic methods.

In some related processes, phase transfer catalysts and potassium fluoride (KF) are used to introduce fluorine substituents in non-glass reactors to avoid side reactions.

Equipment and Reaction Conditions

Non-glass Reactors:

Potassium fluoride used in fluorination can react with glass, producing water and side products. Therefore, Teflon or stainless steel reactors are preferred.Atmosphere and Pressure:

Reactions can be carried out under normal atmospheric pressure or in closed vessels under pressure to optimize conversion rates.Catalysts:

Phase transfer catalysts such as tetra-n-butylammonium bisulfate (Bu4N+HSO4-) facilitate fluorination reactions, improving yields and selectivity.

Data Table: Summary of Preparation Methods

Detailed Research Findings

Phase Transfer Catalysis in Fluorination:

The use of phase transfer catalysts in fluorination reactions involving potassium fluoride enables efficient substitution of chlorine by fluorine on aromatic rings. The catalyst facilitates the transfer of fluoride ions into the organic phase, enhancing reactivity and selectivity.Safety and Equipment Considerations:

The reaction conditions for fluorination are sensitive to the reactor material. Glass reactors can react with KF, leading to water formation and side products, which negatively affect yields and purity. Stainless steel or Teflon-lined reactors are recommended.Mild Deoxofluorination:

The use of Morph-DAST for converting ketones to difluoromethyl groups offers a safer and more convenient alternative to traditional reagents like SF4 and HF, which require harsh conditions and specialized equipment. This method is reproducible in typical laboratory settings.Regioselectivity Control:

The combination of substituent directing effects and controlled reaction conditions allows selective substitution at positions 1, 2, 3, and 4 on the benzene ring, enabling synthesis of this compound with high regioselectivity.

The preparation of This compound involves a multi-step synthetic approach combining selective aromatic halogenation and controlled introduction of the difluoromethyl group. Key methods include:

- Electrophilic chlorination using chlorine gas and catalysts.

- Nucleophilic fluorination facilitated by phase transfer catalysts and potassium fluoride in non-glass reactors.

- Deoxofluorination of ketone precursors using Morph-DAST under mild and safe conditions.

These methods, supported by optimized reaction conditions and equipment choices, enable efficient, high-yield synthesis of the target compound suitable for research and industrial applications.

Q & A

Q. What synthetic strategies are most effective for preparing 1-chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves halogenation and fluorination steps. A multi-step approach may include:

- Chlorination: Electrophilic substitution using Cl2/FeCl3 or SO2Cl2 under anhydrous conditions.

- Difluoromethylation: Use of difluorocarbene reagents (e.g., ClCF2COONa) in the presence of transition metal catalysts.

- Purification: Column chromatography (SiO2, pentane/ethyl acetate gradients) is critical for isolating the target compound, as demonstrated in analogous fluorobenzene syntheses .

Yield Optimization: - Monitor reaction temperature (ideal range: 0–25°C for fluorination).

- Use degassed solvents to minimize side reactions .

- Purity intermediates via recrystallization (e.g., hexane/CH2Cl2) to reduce contamination .

Q. Which analytical techniques are suitable for characterizing this compound’s purity and structure?

Methodological Answer:

- GC-MS: For assessing purity (>95% threshold) using non-polar columns (e.g., DB-5) and electron ionization .

- NMR: <sup>19</sup>F NMR to confirm fluorination patterns (δ -110 to -150 ppm for CF2 groups). <sup>1</sup>H NMR resolves methyl and aromatic protons .

- Elemental Analysis: Validate C, H, Cl, and F percentages against theoretical values (e.g., C8H6ClF3 requires C 45.63%, H 2.87%) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates (e.g., ClCF2COONa) .

- Spill Management: Absorb spills with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

- First Aid: In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of fluorination in this compound?

Methodological Answer:

- Steric Effects: The difluoromethyl group at position 2 creates steric hindrance, directing subsequent fluorination to position 3 (meta to Cl). Computational modeling (DFT) can predict substituent effects on reaction pathways .

- Electronic Effects: Electron-withdrawing Cl and CF2 groups deactivate the ring, favoring fluorination at positions with higher electron density (e.g., para to methyl groups) .

- Validation: Compare <sup>19</sup>F NMR shifts with DFT-calculated chemical shifts to confirm regioselectivity .

Q. What are the degradation pathways of this compound under environmental conditions, and how can its persistence be modeled?

Methodological Answer:

- Hydrolysis: Assess stability in aqueous buffers (pH 4–10) at 25–50°C. Fluorinated aromatics typically resist hydrolysis but may degrade via photolysis .

- Photodegradation: Use UV-Vis spectroscopy to track breakdown products (e.g., defluorination to hydroxylated derivatives) under simulated sunlight .

- QSPR Modeling: Apply Quantitative Structure-Property Relationship models to predict half-life in soil/water based on log P and Hammett constants .

Q. How can computational chemistry aid in predicting the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

- Transition State Analysis: Identify energy barriers for fluorination or Cl substitution using Nudged Elastic Band (NEB) methods .

- Solvent Effects: Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS to refine synthetic conditions .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar compounds: How should researchers resolve these?

Methodological Answer:

- Source Evaluation: Cross-reference peer-reviewed journals (e.g., Angew. Chem.) over vendor catalogs. For example, lists 1-chloro-2,4-difluorobenzene (mp 12°C), while vendor data may vary due to impurities .

- Experimental Replication: Purify the compound via fractional crystallization and measure mp using differential scanning calorimetry (DSC) .

- Statistical Analysis: Apply Grubbs’ test to identify outliers in published datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.